

# Ivaltinostat Formic Acid: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Ivaltinostat (formerly known as CG-200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity across a range of cancer types. This document provides an in-depth technical overview of the available preclinical data on Ivaltinostat, with a focus on its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with other chemotherapeutic agents. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

## **Core Mechanism of Action**

Ivaltinostat functions as a pan-HDAC inhibitor, utilizing a hydroxamic acid moiety to bind to the zinc-containing catalytic pocket of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones (notably H3 and H4) and other non-histone proteins, resulting in chromatin remodeling and altered gene expression.[1][2] A key mechanism of Ivaltinostat's anti-tumor effect is the induction of p53 acetylation, particularly at lysine residues K320, K373, and K382.
[3] This acetylation enhances p53 accumulation and promotes its transactivation activity, leading to increased expression of downstream targets such as p21(Waf1/Cip1) and MDM2, which in turn induces apoptosis and cell cycle arrest in cancer cells.[2][3]







Furthermore, preclinical studies have elucidated Ivaltinostat's role in modulating the Hippo signaling pathway. It has been shown to upregulate specific microRNAs, such as miR-509-3p, which then target and suppress key components of the Hippo pathway, contributing to its anti-proliferative effects.[4]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Selective Inhibition of Histone Deacetylases 1/2/6 in Combination with Gemcitabine: A Promising Combination for Pancreatic Cancer Therapy | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. HDAC Inhibitor, CG-745, Enhances the Anti-Cancer Effect of Anti-PD-1 Immune Checkpoint Inhibitor by Modulation of the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Ivaltinostat Formic Acid: A Preclinical Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201730#preclinical-data-on-ivaltinostat-formic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com